![molecular formula C16H11ClN2O3 B3909652 1-methyl-1H-indole-2,3-dione 3-[O-(2-chlorobenzoyl)oxime]](/img/structure/B3909652.png)
1-methyl-1H-indole-2,3-dione 3-[O-(2-chlorobenzoyl)oxime]
Descripción general
Descripción
1-methyl-1H-indole-2,3-dione 3-[O-(2-chlorobenzoyl)oxime] is a synthetic compound that has been widely used in scientific research. It is a potent inhibitor of the enzyme 5-lipoxygenase, which is involved in the production of leukotrienes, a group of inflammatory mediators. The compound has been synthesized using various methods, and its mechanism of action has been extensively studied.
Mecanismo De Acción
The mechanism of action of 1-methyl-1H-indole-2,3-dione 3-[O-(2-chlorobenzoyl)oxime] involves the inhibition of the enzyme 5-lipoxygenase. This enzyme is responsible for the conversion of arachidonic acid to leukotrienes. By inhibiting this enzyme, the compound reduces the production of leukotrienes, which are involved in inflammation and immune response.
Biochemical and Physiological Effects
1-methyl-1H-indole-2,3-dione 3-[O-(2-chlorobenzoyl)oxime] has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of leukotrienes in vitro and in vivo. It has also been shown to reduce inflammation and immune response in various animal models. The compound has been shown to have a good safety profile and is well-tolerated in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-methyl-1H-indole-2,3-dione 3-[O-(2-chlorobenzoyl)oxime] has several advantages for lab experiments. It is a potent inhibitor of 5-lipoxygenase and has been extensively studied in vitro and in vivo. The compound has a good safety profile and is well-tolerated in animal studies. However, there are also some limitations to using this compound in lab experiments. It may not be effective in all animal models, and its efficacy may vary depending on the disease model being studied.
Direcciones Futuras
There are several future directions for the research on 1-methyl-1H-indole-2,3-dione 3-[O-(2-chlorobenzoyl)oxime]. One direction is to investigate the potential use of the compound in the treatment of various inflammatory diseases such as asthma, arthritis, and cancer. Another direction is to study the mechanism of action of the compound in more detail, including its effects on other enzymes and signaling pathways. Additionally, the synthesis of analogs of the compound may lead to the development of more potent and selective inhibitors of 5-lipoxygenase.
Aplicaciones Científicas De Investigación
1-methyl-1H-indole-2,3-dione 3-[O-(2-chlorobenzoyl)oxime] has been used in various scientific research applications. It has been shown to inhibit the production of leukotrienes, which are involved in inflammation and immune response. The compound has been used to study the role of leukotrienes in various diseases such as asthma, arthritis, and cancer. It has also been used to investigate the mechanism of action of other anti-inflammatory drugs.
Propiedades
IUPAC Name |
[(E)-(1-methyl-2-oxoindol-3-ylidene)amino] 2-chlorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O3/c1-19-13-9-5-3-7-11(13)14(15(19)20)18-22-16(21)10-6-2-4-8-12(10)17/h2-9H,1H3/b18-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYDYYASATHDZAB-NBVRZTHBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=NOC(=O)C3=CC=CC=C3Cl)C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2/C(=N\OC(=O)C3=CC=CC=C3Cl)/C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



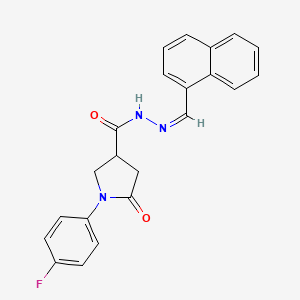
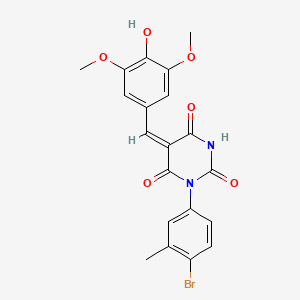

![2-(4-chlorophenoxy)-N'-[2-oxo-1-(1-pyrrolidinylmethyl)-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B3909590.png)
![2-{2-[3-(3-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B3909593.png)
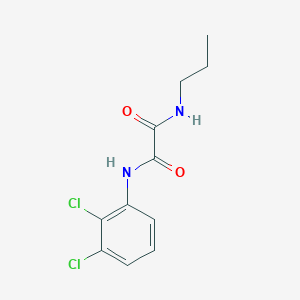

![N-benzyl-2-cyano-3-[5-(phenylthio)-2-furyl]acrylamide](/img/structure/B3909616.png)
![N-[1-(1H-benzimidazol-2-yl)-2-(2-furyl)vinyl]-4-methylbenzamide](/img/structure/B3909627.png)
![N-[(4-ethoxyphenyl)(4-methoxyphenyl)methyl]butanamide](/img/structure/B3909629.png)
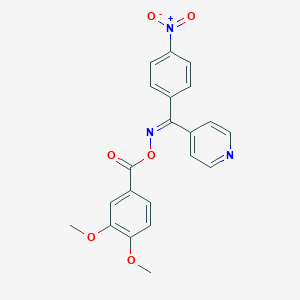
![2-[(2-furylmethylene)amino]-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B3909645.png)
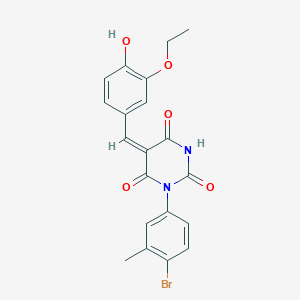
![4-phenyl-1-[4-(4H-1,2,4-triazol-4-yl)benzoyl]-1,2,3,6-tetrahydropyridine](/img/structure/B3909682.png)